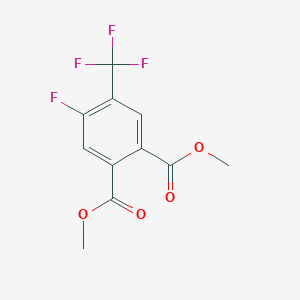
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phthalic acid dimethyl ester backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester typically involves the esterification of 4-Fluoro-5-trifluoromethyl-phthalic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phthalic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups.
Hydrolysis: 4-Fluoro-5-trifluoromethyl-phthalic acid.
Oxidation and reduction: Various oxidized or reduced forms depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Materials science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Pharmaceutical research: Investigated for potential use in drug development due to its unique chemical structure.
Agricultural chemistry: Explored as a precursor for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester in various applications depends on its chemical reactivity In organic synthesis, it acts as a reactive intermediate that can undergo various transformations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phthalic acid
Uniqueness
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phthalic acid dimethyl ester backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C11H8F4O4 |
|---|---|
Molekulargewicht |
280.17 g/mol |
IUPAC-Name |
dimethyl 4-fluoro-5-(trifluoromethyl)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H8F4O4/c1-18-9(16)5-3-7(11(13,14)15)8(12)4-6(5)10(17)19-2/h3-4H,1-2H3 |
InChI-Schlüssel |
CUUOTKHITDELEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





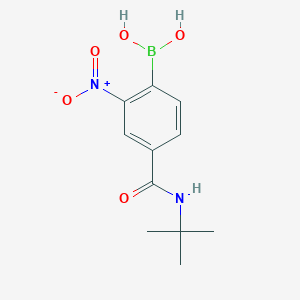
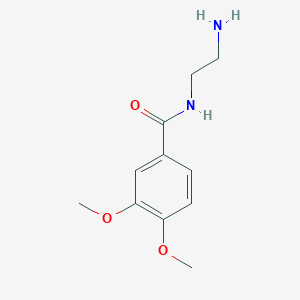

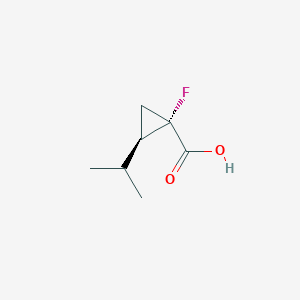

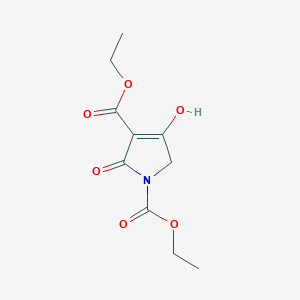

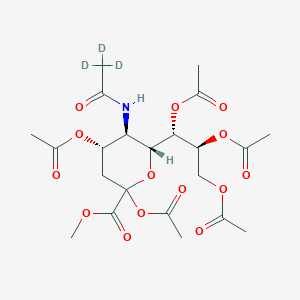
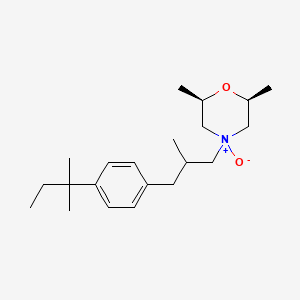
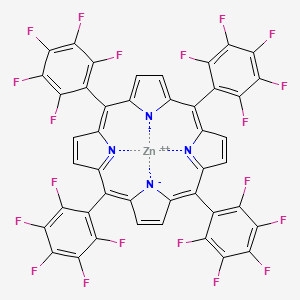
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
